

# 4,5-Dimethoxy-2-methylaniline structure and synthesis

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## Compound of Interest

Compound Name: 4,5-Dimethoxy-2-methylaniline

CAS No.: 41864-45-3

Cat. No.: B1296199

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An In-depth Technical Guide to the Structure and Synthesis of **4,5-Dimethoxy-2-methylaniline**

**Authored by: Gemini, Senior Application Scientist**

## Introduction

**4,5-Dimethoxy-2-methylaniline** is a substituted aniline that serves as a crucial intermediate and building block in organic synthesis.[1] Its unique substitution pattern, featuring an amine group ortho to a methyl group and vicinal to two methoxy groups, makes it a valuable precursor for the synthesis of complex molecules. This guide provides a comprehensive overview of its structure, physicochemical properties, and a detailed examination of its synthetic pathways, tailored for researchers and professionals in drug development and chemical synthesis. The applications for this compound are diverse, ranging from the development of pharmaceuticals and agrochemicals to its use in creating specialty dyes and polymers.[1]

## Chemical Structure and Physicochemical Properties

The structural and physical characteristics of a molecule are fundamental to understanding its reactivity and guiding its application in synthesis.

## Molecular Structure

**4,5-Dimethoxy-2-methylaniline**, with the IUPAC name 4,5-dimethoxy-2-methylbenzenamine, consists of a benzene ring substituted with four functional groups: an amino group (-NH<sub>2</sub>), a methyl group (-CH<sub>3</sub>), and two methoxy groups (-OCH<sub>3</sub>).<sup>[2]</sup> The amine and methyl groups are positioned ortho to each other (positions 1 and 2), while the two methoxy groups are located at positions 4 and 5.

Caption: Chemical structure of **4,5-Dimethoxy-2-methylaniline**.

## Physicochemical Data

A summary of the key physical and chemical properties of **4,5-Dimethoxy-2-methylaniline** is presented below for quick reference.

Property	Value	Source(s)
CAS Number	41864-45-3	[3][4][5][6]
Molecular Formula	C <sub>9</sub> H <sub>13</sub> NO <sub>2</sub>	[1][2][4]
Molecular Weight	167.21 g/mol	[1][2][4][6]
Appearance	Yellow to brown solid	[7]
Melting Point	108-110 °C	[8]
Boiling Point	283.7 ± 35.0 °C (Predicted)	[7][8]
Density	1.071 ± 0.06 g/cm <sup>3</sup> (Predicted)	[7]
Solubility	Slightly soluble in water (4.3 g/L at 25 °C, Calculated)	[5]
pKa	4.63 ± 0.10 (Predicted)	[7]
InChIKey	BLAYBVPASDNLJM-UHFFFAOYSA-N	[2][3]
SMILES	CC1=CC(=C(C=C1N)OC)OC	[2][9]

## Synthesis of 4,5-Dimethoxy-2-methylaniline

The synthesis of **4,5-Dimethoxy-2-methylaniline** is typically achieved through a two-step process starting from 3,4-dimethoxytoluene (also known as 4-methylveratrole). This pathway involves an initial electrophilic nitration followed by the reduction of the nitro group.

Caption: Overall synthetic workflow for **4,5-Dimethoxy-2-methylaniline**.

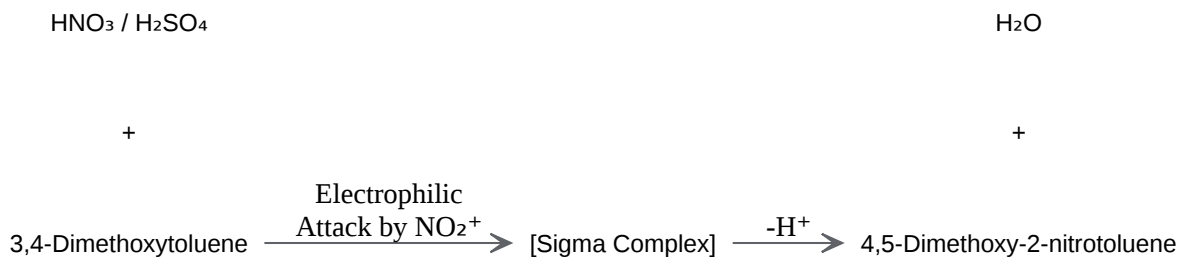
## Step 1: Nitration of 3,4-Dimethoxytoluene

The foundational step in this synthesis is the regioselective introduction of a nitro group (-NO<sub>2</sub>) onto the 3,4-dimethoxytoluene ring.

Causality Behind Experimental Choices:

- **Starting Material:** 3,4-Dimethoxytoluene is selected because its existing substituents (methyl and two methoxy groups) direct the incoming electrophile to the desired position.<sup>[10]</sup> The methoxy groups are powerful ortho-, para-directing activators, while the methyl group is a weaker ortho-, para-directing activator. The position ortho to the methyl group and meta to the methoxy groups (position 2) is sterically accessible and electronically favored for substitution.
- **Nitrating Agent:** A mixture of concentrated nitric acid (HNO<sub>3</sub>) and sulfuric acid (H<sub>2</sub>SO<sub>4</sub>) is the classic and industrially robust reagent for electrophilic nitration.<sup>[11]</sup> Sulfuric acid acts as a catalyst, protonating nitric acid to generate the highly electrophilic nitronium ion (NO<sub>2</sub><sup>+</sup>), which is the active species in the reaction. For highly activated rings like this, milder conditions such as nitric acid in acetic acid can also be effective.<sup>[11]</sup>

**Reaction Mechanism:** The reaction proceeds via a standard electrophilic aromatic substitution. The nitronium ion attacks the electron-rich aromatic ring, forming a resonance-stabilized carbocation intermediate (the sigma complex). A subsequent deprotonation by a weak base (like HSO<sub>4</sub><sup>-</sup> or H<sub>2</sub>O) restores the aromaticity of the ring, yielding 4,5-dimethoxy-2-nitrotoluene.



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Caption: Reaction schematic for the nitration of 3,4-dimethoxytoluene.

## Step 2: Reduction of 4,5-Dimethoxy-2-nitrotoluene

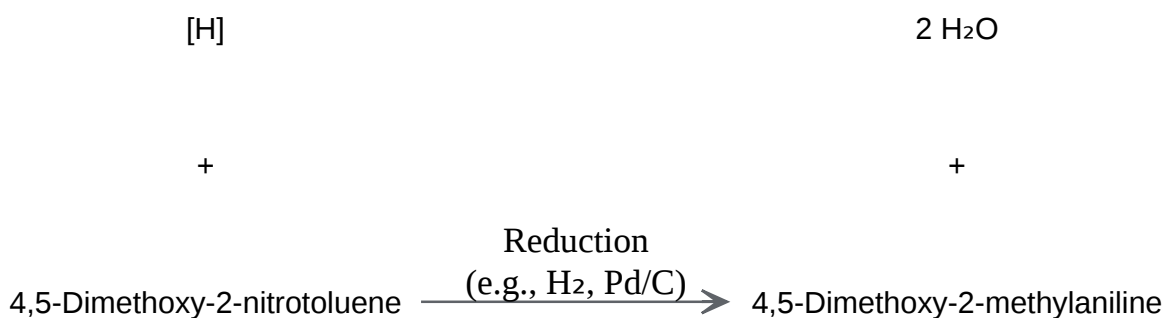
The conversion of the intermediate nitro compound to the target aniline is a critical reduction step. The choice of reducing agent is paramount and depends on factors like cost, scale, safety, and the presence of other functional groups.

Causality Behind Experimental Choices: Several reliable methods exist for the reduction of aromatic nitro groups.[12]

- Catalytic Hydrogenation: This is often the cleanest method, producing water as the only byproduct.
  - H<sub>2</sub>/Palladium on Carbon (Pd/C): A highly efficient and common choice for nitro reductions. [13][14] It offers excellent yields under relatively mild conditions of temperature and pressure.
  - H<sub>2</sub>/Raney Nickel: Another effective catalyst, particularly useful if dehalogenation of aryl halides is a concern on other substrates.[13]
  - H<sub>2</sub>/Platinum(IV) Oxide (PtO<sub>2</sub>): A powerful hydrogenation catalyst.[12]
- Metal-Acid Reductions: These are classic, cost-effective methods suitable for large-scale synthesis.

- Iron (Fe) in Acidic Media: Using iron powder with an acid like acetic acid or hydrochloric acid is a traditional and economical method.[13]
- Tin(II) Chloride (SnCl<sub>2</sub>): Provides a mild reduction and is useful for substrates with other reducible functional groups that might not be compatible with catalytic hydrogenation.[12]
- Zinc (Zn) in Acidic Media: Similar to iron, zinc dust in acetic acid offers a mild and effective reduction pathway.[13]

For this specific transformation, catalytic hydrogenation with Pd/C is an excellent choice due to its high efficiency and clean reaction profile.



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Caption: General reaction for the reduction of the nitro intermediate.

## Experimental Protocol: A Self-Validating System

This protocol provides a detailed methodology for the synthesis of **4,5-Dimethoxy-2-methylaniline**. Each step includes checks and expected observations to ensure the process is self-validating.

### Materials and Reagents

- 3,4-Dimethoxytoluene (98%+)
- Concentrated Sulfuric Acid (98%)
- Concentrated Nitric Acid (70%)

- Methanol
- Ethyl Acetate
- 5% Palladium on Carbon (Pd/C)
- Hydrogen Gas (H<sub>2</sub>)
- Sodium Bicarbonate (NaHCO<sub>3</sub>)
- Anhydrous Magnesium Sulfate (MgSO<sub>4</sub>)
- Ice

## Step-by-Step Methodology

### Part A: Synthesis of 4,5-Dimethoxy-2-nitrotoluene

- **Reaction Setup:** In a 250 mL three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, add 3,4-dimethoxytoluene (15.2 g, 0.1 mol).
- **Cooling:** Place the flask in an ice-salt bath and cool the contents to 0-5 °C with stirring.
- **Preparation of Nitrating Mixture:** In a separate beaker, slowly add concentrated sulfuric acid (20 mL) to concentrated nitric acid (10 mL) while cooling in an ice bath. Causality: This exothermic mixing must be done carefully to pre-form the nitronium ion and control the temperature.
- **Addition:** Slowly add the cold nitrating mixture dropwise to the stirred solution of 3,4-dimethoxytoluene over 30-45 minutes, ensuring the internal temperature does not exceed 10 °C. Validation: Maintaining low temperature is critical to prevent over-nitration and side reactions.[\[11\]](#)
- **Reaction:** After the addition is complete, continue stirring at 0-5 °C for an additional 1 hour.
- **Quenching:** Carefully pour the reaction mixture onto 200 g of crushed ice in a large beaker. A yellow precipitate should form. Validation: The formation of a solid upon quenching indicates successful precipitation of the product, which is less soluble in the aqueous medium.

- Isolation: Collect the solid product by vacuum filtration and wash thoroughly with cold water until the filtrate is neutral to pH paper.
- Drying: Dry the crude product in a vacuum oven at 40-50 °C. A yellow solid is the expected product.

#### Part B: Synthesis of **4,5-Dimethoxy-2-methylaniline**

- Reaction Setup: To a hydrogenation vessel, add the dried 4,5-dimethoxy-2-nitrotoluene (9.85 g, 0.05 mol) and methanol (100 mL).
- Catalyst Addition: Carefully add 5% Pd/C (0.5 g, ~5 wt%) under an inert atmosphere (e.g., nitrogen or argon). Causality: The catalyst is pyrophoric and must be handled with care.
- Hydrogenation: Seal the vessel, purge with hydrogen gas, and then pressurize to 50 psi (or as appropriate for the equipment). Stir the mixture vigorously at room temperature.
- Monitoring: The reaction progress can be monitored by the cessation of hydrogen uptake. Typically, this takes 2-4 hours. Validation: A stable pressure reading on the gauge indicates the reaction is complete.
- Filtration: Once complete, carefully vent the hydrogen and purge the vessel with nitrogen. Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the Celite pad with a small amount of methanol. Causality: Celite prevents the fine catalyst particles from passing through the filter paper.
- Workup: Combine the filtrate and washes, and remove the solvent under reduced pressure (rotary evaporation).
- Purification: Dissolve the residue in ethyl acetate and wash with a saturated sodium bicarbonate solution, followed by brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo to yield the crude product.
- Final Product: The resulting solid can be further purified by recrystallization (e.g., from ethanol/water or hexane/ethyl acetate) to afford **4,5-Dimethoxy-2-methylaniline** as a crystalline solid.

## Safety and Handling

- Nitration: The nitration step involves highly corrosive and strong oxidizing acids. It is exothermic and must be performed with extreme caution in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including acid-resistant gloves, lab coat, and safety goggles.
- Hydrogenation: Catalytic hydrogenation involves flammable hydrogen gas and a potentially pyrophoric catalyst (Pd/C). Ensure the system is free of leaks and properly purged with an inert gas before and after the reaction.

This technical guide provides a robust framework for the synthesis and understanding of **4,5-Dimethoxy-2-methylaniline**. The outlined procedures, when followed with appropriate safety measures, offer a reliable pathway to this valuable chemical intermediate.

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